1-(3-Chloro-6-methylpyridin-2-yl)ethanone
Description
1-(3-Chloro-6-methylpyridin-2-yl)ethanone is a pyridine derivative with a ketone functional group. Its structure features a pyridine ring substituted with a chlorine atom at position 3, a methyl group at position 6, and an acetyl (ethanone) group at position 2.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(3-chloro-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-4-7(9)8(10-5)6(2)11/h3-4H,1-2H3 |
InChI Key |
GVNAFJPJGSWGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone typically involves the chlorination of 6-methylpyridin-2-yl ethanone. One common method includes the reaction of 6-methylpyridin-2-yl ethanone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-6-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide (NaOMe) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-6-methylpyridin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-Chloro-5-methylpyridin-3-yl)ethanone
This compound differs in substituent positions: chlorine at position 2 and methyl at position 5. The electron-withdrawing chlorine at position 2 may also stabilize negative charges in intermediates .
1-(5-Chloro-3-methylpyridin-2-yl)ethanone
Here, chlorine is at position 5 and methyl at position 3. The chlorine’s para position to the ethanone group creates a stronger electron-withdrawing effect, which could increase acidity at the α-carbon of the ketone compared to the target compound .
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
The trifluoroethanone group introduces significant electron-withdrawing effects, making this compound more reactive in nucleophilic acyl substitutions than the target compound. The chlorine at position 6 (vs. methyl in the target) further deactivates the ring .
Functional Group Modifications
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone
This compound has a methylsulfonylphenyl group, adding steric bulk and polarity. The sulfonyl group enhances water solubility and may improve binding affinity in biological targets compared to the simpler methyl group in the target compound .
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone
The 4-chlorophenyl substituent at position 6 increases molecular weight (MW: 245.7 g/mol) and lipophilicity compared to the target compound (MW: 183.6 g/mol). This modification could enhance membrane permeability in drug design .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 1-(3-Chloro-6-methylpyridin-2-yl)ethanone | C₈H₈ClNO | 3-Cl, 6-Me, 2-COCH₃ | 183.6 | Moderate solubility in polar solvents |
| 1-(2-Chloro-5-methylpyridin-3-yl)ethanone | C₈H₈ClNO | 2-Cl, 5-Me, 3-COCH₃ | 183.6 | Higher electrophilic reactivity |
| 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | C₇H₃ClF₃NO | 6-Cl, 3-COCF₃ | 227.6 | Enhanced acyl substitution reactivity |
| 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone | C₁₄H₁₁ClNO | 6-(4-Cl-Ph), 2-Me, 3-COCH₃ | 245.7 | High lipophilicity |
Biological Activity
1-(3-Chloro-6-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8ClNO, characterized by a pyridine ring substituted with a chloro group at the 3-position and a methyl group at the 6-position. This unique structure contributes to its significant biological activity, making it a compound of interest in medicinal chemistry and agrochemicals.
The biological activity of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The chloro and ethanone groups participate in chemical interactions that affect enzyme activities and metabolic processes. Research indicates that the compound may exhibit antimicrobial and anti-inflammatory properties, positioning it as a candidate for further pharmacological investigation.
Biological Activity Overview
The following table summarizes key biological activities associated with 1-(3-Chloro-6-methylpyridin-2-yl)ethanone:
| Activity Type | Description |
|---|---|
| Antimicrobial | Demonstrated effectiveness against various bacterial strains. |
| Anti-inflammatory | Potential to modulate inflammatory responses through enzyme inhibition. |
| Enzyme Interaction | Binds to specific enzymes, altering their activity which may lead to therapeutic effects. |
Case Studies and Research Findings
- Antimicrobial Properties : A study indicated that 1-(3-Chloro-6-methylpyridin-2-yl)ethanone showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The inhibition of specific enzymes involved in inflammation pathways has been highlighted as a key mechanism.
- Enzyme Modulation : Research on enzyme interactions revealed that 1-(3-Chloro-6-methylpyridin-2-yl)ethanone can act as an inhibitor for certain metabolic enzymes, which may have implications in drug metabolism and efficacy .
Comparative Analysis with Related Compounds
The structural uniqueness of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone allows for comparisons with similar compounds. The following table illustrates some related compounds and their differences:
| Compound Name | Structural Features | Differences |
|---|---|---|
| 1-(5-Chloro-6-methylpyridin-2-YL)ethanone | Chloro at the 5-position | Different reactivity profile due to position |
| 1-(6-Methylpyridin-2-YL)ethanone | Lacks the chloro group | May exhibit different reactivity and biological activity |
| 1-(4-Chloro-6-methylpyridin-2-YL)ethanone | Chloro at the 4-position | Variations in biological activity |
Applications in Research and Industry
The potential applications of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone span various fields:
- Medicinal Chemistry : Its structure suggests potential pharmacological activity, making it a candidate for drug discovery.
- Agrochemicals : The compound's antimicrobial properties could be harnessed in agricultural applications to protect crops from pathogens.
- Biochemical Studies : It can serve as a probe to study biological pathways and mechanisms, aiding in the understanding of complex biochemical interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
